alpha-Bag cell peptide (1-9)

Description

Properties

IUPAC Name |

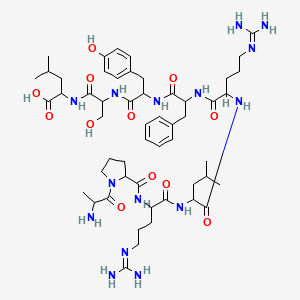

2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDUQVHQAYSLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83N15O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Biosynthesis of Alpha Bag Cell Peptide 1 9

Gene Structure and Transcriptional Regulation

The foundation for α-BCP(1-9) lies within the genetic code of the Aplysia nervous system, specifically in a gene family that is subject to tissue-specific control.

Alpha-Bag cell peptide (1-9) is not encoded by its own individual gene. Instead, it is derived from a large, 271-residue polyprotein precursor known as the egg-laying hormone (ELH) prohormone. pnas.orgnih.gov This single prohormone is the source for a variety of distinct neuropeptides, including the egg-laying hormone (ELH) itself and the family of bag cell peptides (BCPs), which includes alpha, beta, and gamma BCPs. nih.govresearchgate.net Molecular genetic analysis has confirmed that α-BCP(1-9) and ELH are encoded by the same bag cell-specific gene. nih.gov The amino-terminal region of the prohormone gives rise to the BCPs, while the carboxyl-terminal portion is processed to yield ELH. nih.govresearchgate.net This genetic arrangement, where multiple active peptides are synthesized from a common precursor, represents an efficient mechanism for coordinating complex physiological processes. The gene family encoding ELH is present across different Aplysia species, with the sequences for the alpha and beta bag cell peptides being highly conserved, suggesting their crucial physiological importance. nih.gov

| Precursor Protein | Encoded Peptides | Location of Peptides on Precursor |

| Egg-Laying Hormone (ELH) Prohormone | Alpha-Bag Cell Peptides (α-BCPs), Beta-Bag Cell Peptide (β-BCP), Gamma-Bag Cell Peptide (γ-BCP), Egg-Laying Hormone (ELH) | Amino-terminal region (BCPs), Carboxyl-terminal region (ELH) nih.govresearchgate.net |

The expression of the ELH gene family is tightly regulated and tissue-specific. nih.govjneurosci.org In the neuroendocrine bag cells of the abdominal ganglion, transcription of the gene predominantly yields mRNA that codes for the ELH precursor protein, which is the source of α-BCP. nih.govjneurosci.org In contrast, in the atrial gland, transcription of related genes in the same family results in precursors for other peptides, known as the A and B peptides. nih.govjneurosci.org

The structure of the ELH gene includes several exons and introns. nih.govjneurosci.org The primary coding region for the prohormone is located on a single exon, designated exon III. nih.govjneurosci.org In addition to this coding exon, the gene contains 5' untranslated exons, namely exon I (40 base pairs) and exon II (149 base pairs). nih.govjneurosci.org These non-coding exons are separated from the main coding exon (exon III) by a large intervening sequence, or intron, of at least 5 kilobases. nih.govjneurosci.org Analysis of the gene has identified consensus sequences that are characteristic of a promoter region, as well as sites for RNA splicing and polyadenylation, which are all essential signals for the proper initiation of transcription and the subsequent processing of the RNA transcript. nih.govjneurosci.org

Common Polyprotein Precursor Encoding Egg-Laying Hormone (ELH) and Bag Cell Peptides

Post-Translational Processing and Maturation

Once the ELH prohormone is synthesized, it undergoes a complex and orderly series of modifications, known as post-translational processing, to release the final, active peptides. pnas.org This process begins within the trans-Golgi network of the neuron and continues in secretory vesicles. nih.govum.es

The maturation of the ELH prohormone is initiated by a primary endoproteolytic cleavage at a unique tetrabasic site (a sequence of four basic amino acids). pnas.orgnih.gov This initial cut divides the prohormone into two large intermediate fragments: an amino-terminal precursor and a carboxy-terminal precursor. nih.govnih.gov These two intermediates are then sorted into distinct populations of dense-core vesicles. nih.govnih.gov This segregation is a critical step, as it spatially separates the precursors for the BCPs from the precursor for ELH. nih.govresearchgate.net

Within these separate vesicle classes, further processing occurs. nih.gov A family of specific subtilisin-like endoproteases, which are also differentially segregated along with the peptide intermediates, performs the subsequent cleavages at specific basic residue sites. nih.gov This targeted enzymatic activity ensures that the correct final peptides are generated from each intermediate, preventing inappropriate cleavages. nih.gov The amino-terminal intermediate is cleaved to release the bag cell peptides, including α-BCP. nih.govresearchgate.net

Alpha-Bag cell peptide (1-9) is the full-length, nine-amino-acid parent peptide that is directly cleaved from the amino-terminal prohormone intermediate. pnas.orgnih.gov It is characterized as a nonapeptide with the primary amino acid sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu-OH. nih.govcpcscientific.com It is one of several peptides isolated from the bag cell clusters. nih.gov

Table of Properties: Alpha-Bag Cell Peptide (1-9)

| Property | Value | Source |

|---|---|---|

| Full Name | alpha-Bag Cell Peptide (1-9) | nih.gov |

| Abbreviation | α-BCP(1-9) | nih.gov |

| Amino Acid Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | biosyn.comcpcscientific.com |

| Molecular Formula | C₅₃H₈₃N₁₅O₁₂ | novoprolabs.comcpcscientific.comnovoprolabs.com |

| Molecular Weight | ~1122.34 g/mol | novoprolabs.comcpcscientific.com |

| Source Organism | Aplysia californica (California sea hare) | novoprolabs.com |

The biosynthesis does not stop with the creation of the parent nonapeptide. Alpha-Bag cell peptide (1-9) can be further processed by carboxypeptidases within the secretory vesicles into shorter, truncated forms. pnas.orgnih.gov These truncated peptides are not merely degradation products but are themselves neuroactive, and in some cases, more potent than the parent peptide. pnas.orgnih.gov

The two primary truncated forms are:

Alpha-Bag cell peptide (1-8) : This octapeptide is formed by the cleavage of the single C-terminal leucine (B10760876) residue from α-BCP(1-9). nih.govnih.gov The generation of α-BCP(1-8) is considered to involve an unusual carboxypeptidase activity. nih.gov Both the 1-9 and 1-8 forms are found in bag cell extracts and are released from the neurons. nih.gov Notably, α-BCP(1-8) is approximately 30 times more potent in its inhibitory action on target neurons than the full α-BCP(1-9). nih.govresearchgate.net

Alpha-Bag cell peptide (1-7) : This heptapeptide (B1575542) is created when the last two C-terminal amino acids, serine and leucine, are removed from α-BCP(1-9). nih.gov

This final processing step, which modifies the bioactivity of the released peptides, highlights a sophisticated mechanism for regulating neuronal communication. nih.gov The relative potencies of the seven-, eight-, and nine-residue peptides have been measured at a ratio of 10:30:1, respectively. nih.gov

Table of Alpha-Bag Cell Peptides

| Peptide Name | Abbreviation | Sequence | Molecular Formula |

|---|---|---|---|

| alpha-Bag cell peptide (1-9) | α-BCP(1-9) | APRLRFYSL | C₅₃H₈₃N₁₅O₁₂ novoprolabs.com |

| alpha-Bag cell peptide (1-8) | α-BCP(1-8) | APRLRFYS | C₄₇H₇₂N₁₄O₁₁ novoprolabs.com |

Subcellular Compartmentalization of Processing Machinery and Vesicular Packaging

The processing of the ELH prohormone is a highly organized process that occurs within specific subcellular compartments of the bag cell neurons. Following its synthesis in the endoplasmic reticulum, the prohormone is transported to the Golgi apparatus. nih.govresearchgate.netresearchgate.net It is within the trans-Golgi network that the initial endoproteolytic cleavage of the prohormone takes place, separating the amino-terminal precursor of the bag cell peptides from the carboxy-terminal precursor of ELH. researchgate.netpnas.org

This initial cleavage is mediated by subtilisin-like prohormone convertases (PCs), such as furin and PC2, which are themselves localized within the secretory pathway. nih.govnih.gov Following this initial cleavage, the two precursor fragments are sorted into distinct populations of dense core vesicles. nih.govresearchgate.netphysiology.org The amino-terminal fragments, including the precursor to α-BCP(1-9), are packaged into one class of vesicles, while the carboxy-terminal fragments, including ELH, are packaged into another. researchgate.netphysiology.org

This differential packaging is crucial as it allows for the spatial and temporal segregation of the different neuropeptides. researchgate.netpnas.org Further processing of the peptide precursors occurs within these vesicles as they are transported down the axons. researchgate.net This includes the final cleavage events that generate the mature α-BCP(1-9) and its truncated forms. nih.gov The processing enzymes, including specific endoproteases, are co-packaged into these vesicles, ensuring that the appropriate cleavages occur. nih.gov This segregation of processing machinery and peptide products into different vesicle classes is a key mechanism for generating functional diversity from a single prohormone. nih.govum.es

Diversity of Alpha-Bag Cell Peptide Forms and Their Biological Potencies

Research has revealed the existence of not only the full-length α-BCP(1-9) but also two C-terminally truncated forms: α-BCP(1-8) and α-BCP(1-7). nih.govnih.gov These different forms arise from further proteolytic processing within the secretory vesicles. nih.gov The presence of these multiple forms suggests a mechanism for modulating the biological activity of the peptide signal.

| Peptide Form | Amino Acid Sequence |

| α-BCP(1-9) | H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu-OH |

| α-BCP(1-8) | H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-OH |

| α-BCP(1-7) | H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH |

Structure-Activity Relationships of the Truncated Forms

The different truncated forms of α-BCP exhibit distinct biological potencies. nih.govnih.gov Studies on the inhibitory effects of these peptides on the left upper quadrant (LUQ) neurons of the Aplysia abdominal ganglion have demonstrated a clear structure-activity relationship. nih.govnih.gov The relative potencies for inhibiting these neurons are 10:30:1 for the seven-, eight-, and nine-residue peptides, respectively. nih.govnih.gov This indicates that the eight-residue form, α-BCP(1-8), is the most potent inhibitor in this context, being approximately three times more potent than α-BCP(1-7) and thirty times more potent than the full-length α-BCP(1-9). nih.govnih.gov This suggests that the C-terminal amino acids play a critical role in modulating the peptide's activity. The removal of the C-terminal leucine to form α-BCP(1-8) enhances inhibitory activity, while further truncation to α-BCP(1-7) reduces it significantly. nih.govnih.gov

| Peptide Form | Relative Inhibitory Potency on LUQ Neurons |

| α-BCP(1-7) | 10 |

| α-BCP(1-8) | 30 |

| α-BCP(1-9) | 1 |

Functional Significance of Differential Processing

The differential processing of the ELH prohormone to yield multiple forms of α-BCP with varying potencies has significant functional implications. This mechanism allows for a nuanced regulation of neuronal activity. nih.gov The different forms of the peptide can have distinct physiological roles. For instance, while the primary described action is the inhibition of LUQ neurons, the seven-residue peptide, α-BCP(1-7), has also been shown to produce a slow depolarization of the bag cells themselves, suggesting an autoexcitatory feedback role. nih.govnih.govnih.gov

This differential processing, coupled with the differential packaging and transport of the resulting peptides, enables the bag cell neurons to exert complex and spatially targeted effects. researchgate.netpnas.org For example, the more potent, truncated forms might act locally on nearby neurons within the ganglion, while the less potent, full-length form might have a different sphere of influence. nih.gov This allows a single neuron to release a cocktail of signaling molecules with different potencies and potentially different targets, thereby orchestrating a complex behavioral and physiological response, such as the coordinated events of egg-laying behavior in Aplysia. physiology.orgnih.gov

Neurophysiological Actions and Synaptic Mechanisms of Alpha Bag Cell Peptide 1 9

Electrophysiological Effects on Identified Target Neurons in the Abdominal Ganglion

A primary and well-characterized action of α-BCP(1-9) is its inhibitory effect on specific neurons within the abdominal ganglion, most notably the left upper quadrant (LUQ) neurons. nih.govnih.gov This inhibitory action is a key component of the complex neural circuitry that orchestrates the stereotyped behaviors associated with reproduction in Aplysia.

Characterization of Inhibitory Postsynaptic Potentials (IPSPs) in Left Upper Quadrant (LUQ) Neurons

Application of α-BCP(1-9) to LUQ neurons, such as L2, L3, L4, and L6, elicits inhibitory postsynaptic potentials (IPSPs). nih.gov This inhibitory effect is consistent with the physiological response observed following the stimulation of bag cell neurons, which naturally release a cocktail of peptides including α-BCP. nih.govjneurosci.org The IPSPs generated by α-BCP are characterized by a hyperpolarization of the neuronal membrane, which moves the membrane potential further from the threshold for firing an action potential, thus reducing the neuron's excitability. nih.govnih.gov

The inhibitory action of α-BCP on LUQ neurons has a more rapid onset and a shorter duration compared to the excitatory effects of ELH on its target neurons. nih.govjneurosci.org This suggests that α-BCP may be involved in regulating more immediate neural events related to egg-laying behavior. nih.govjneurosci.org

Analysis of Membrane Conductance Changes and Associated Ion Channel Modulations

The IPSPs induced by α-BCP(1-9) in LUQ neurons are the result of specific changes in membrane conductance. Studies have shown that α-BCP and the naturally released inhibitory transmitter from bag cells produce identical changes in membrane conductance. nih.govjneurosci.org This modulation of ion channels is central to its inhibitory function.

The primary mechanism underlying the inhibitory action of α-BCP on LUQ neurons involves an increase in potassium (K⁺) conductance. This was determined by observing that the reversal potential of the α-BCP-induced current is dependent on the external K⁺ concentration. nih.govjneurosci.org The enhanced K⁺ efflux leads to hyperpolarization of the neuronal membrane. This effect can be blocked by ions known to inhibit certain potassium channels, such as rubidium, cesium, and barium. nih.govjneurosci.org

Dose-Dependent Responses and Pharmacological Desensitization Phenomena

The inhibitory response of LUQ neurons to α-BCP is dose-dependent. Furthermore, prolonged application of high concentrations of α-BCP leads to desensitization, a phenomenon where the neuron's response to the peptide diminishes over time. nih.govjneurosci.org This desensitization is a common feature of receptor-mediated signaling and suggests a mechanism for regulating the duration and intensity of the peptide's action. Bag cell-induced inhibition of LUQ neurons is significantly reduced or even abolished after the LUQ neurons have been desensitized to α-BCP, providing strong evidence that α-BCP is the endogenous neurotransmitter responsible for this inhibition. nih.govjneurosci.org

Interestingly, truncated forms of α-BCP, specifically α-BCP(1-8) and α-BCP(1-7), exhibit significantly higher potency in inhibiting LUQ neurons compared to the full-length α-BCP(1-9). nih.govnih.gov It has been reported that α-BCP(1-8) is 30 times more potent, and α-BCP(1-7) is 10 times more potent than α-BCP(1-9). nih.govjneurosci.org This suggests that the cleavage of the C-terminal leucine (B10760876) and serine-leucine residues may be a mechanism for activating the peptide and regulating the intensity of the inhibitory signal. nih.govnih.govnih.gov

| Peptide Fragment | Relative Potency on LUQ Neurons |

| α-BCP(1-9) | 1 |

| α-BCP(1-8) | 30 |

| α-BCP(1-7) | 10 |

Autocrine and Paracrine Regulation within Bag Cell Neuron Clusters

Beyond its effects on distant target neurons, α-BCP(1-9) also acts directly on the bag cell neurons that synthesize and release it, a process known as autocrine and paracrine regulation. This feedback mechanism is crucial for controlling the electrical activity of the bag cell cluster itself.

Role in Initiating and Maintaining Bag Cell Afterdischarge and Self-Excitation

While some studies suggest an autoexcitatory role for α-BCP fragments, with the seven-residue peptide causing a slow depolarization of bag cells similar to what occurs during a discharge, other research points to an inhibitory function. nih.gov The shorter fragment, α-BCP(1-7), has been observed to produce a slow depolarization of the bag cells, which could contribute to the initiation and maintenance of the prolonged afterdischarge characteristic of these neurons. nih.gov This afterdischarge is the period of intense firing that leads to the release of large quantities of neuropeptides, including ELH and α-BCP. physiology.org

Feedback Mechanisms Modulating Neurosecretory Activity

Conversely, there is substantial evidence for an inhibitory feedback role of α-BCP on the bag cell neurons. Exposure of bag cell clusters to α-BCP at concentrations greater than 1 nM can inhibit an ongoing discharge. nih.govjneurosci.org This inhibitory action is mediated through at least two mechanisms.

First, α-BCP can reduce the levels of cyclic AMP (cAMP) in bag cell clusters, both at basal levels and when stimulated by forskolin (B1673556) (an adenylate cyclase activator). nih.govjneurosci.org The inhibition of the afterdischarge by α-BCP can be prevented or reversed by pharmacologically increasing intracellular cAMP levels. nih.govjneurosci.org

Second, α-BCP enhances an inwardly rectifying potassium current in isolated bag cell neurons. nih.govjneurosci.org This current is activated at membrane potentials more negative than -40 mV, and its enhancement would contribute to hyperpolarization and a decrease in excitability. The reversal potential and conductance of this current are dependent on the external K⁺ concentration and can be blocked by rubidium, cesium, and barium. nih.govjneurosci.org

These inhibitory feedback mechanisms suggest that α-BCP plays a critical role in terminating the bag cell afterdischarge, thereby regulating the duration of neuropeptide release. nih.govjneurosci.org

| Regulatory Action of α-BCP on Bag Cells | Effect | Associated Mechanism |

| Autoexcitation (by α-BCP(1-7)) | Slow depolarization | Contributes to initiating and maintaining afterdischarge |

| Inhibitory Feedback (by α-BCP) | Inhibition of ongoing discharge | Reduction of cAMP levels; Enhancement of an inwardly rectifying K⁺ current |

Fulfillment of Neurotransmitter Criteria in Aplysia Central Nervous System

Alpha-bag cell peptide (1-9) (α-BCP(1-9)) has been identified as a key signaling molecule within the neuroendocrine bag cells of the marine mollusk Aplysia californica. These neurons orchestrate egg-laying behavior through the release of multiple neuropeptides. scholarpedia.org For a substance to be classified as a neurotransmitter, it must satisfy several fundamental criteria: it must be synthesized and stored in the presynaptic neuron, released upon neuronal activation in a calcium-dependent manner, and its exogenous application must mimic the action of the endogenously released substance. Furthermore, a specific mechanism for its removal or inactivation from the synaptic cleft must exist. Research on Aplysia has provided substantial evidence demonstrating that α-BCP(1-9) fulfills these criteria.

Evidence for Presynaptic Synthesis, Storage, and Calcium-Dependent Release

The synthesis of α-BCP(1-9) is intrinsically linked to that of other key neuropeptides in the bag cells. Molecular genetic studies have revealed that α-BCP(1-9) and the well-known egg-laying hormone (ELH) are encoded by the same gene and derived from a common precursor protein. nih.govnih.govsigmaaldrich.com This precursor undergoes proteolytic processing to yield several neuroactive peptides, including α-BCP(1-9). pnas.org

Evidence for the storage of α-BCP(1-9) within the bag cell neurons is robust. The peptide has been isolated from bag cell extracts, and immunohistochemical studies have confirmed its presence. nih.govnih.gov Using specific antisera, researchers have visualized intense immunostaining for α-BCP in both the cell bodies (somata) and the nerve terminals of the bag cell neurons, which is consistent with its role as a neurotransmitter that is stored prior to release. nih.gov Further analysis has shown that peptides derived from the common precursor are sorted into different vesicles within the neuron. pnas.org

The release of α-BCP(1-9) from bag cell terminals is a direct consequence of neuronal activity and is dependent on the influx of calcium ions (Ca²⁺), a hallmark of neurotransmitter release. pnas.org Electrical stimulation that triggers a discharge of activity in the bag cells results in the release of its constituent peptides. nih.gov When the fluid (releasate) surrounding the bag cells is collected following an elicited burst discharge, α-BCP(1-9) and its related fragment α-BCP(1-8) can be detected, provided that protease inhibitors are present to prevent their degradation. nih.govjneurosci.org This demonstrates that the peptide is released from the neurons upon physiological activation.

Table 1: Summary of Evidence for Presynaptic Handling of α-BCP(1-9)

| Criterion | Evidence |

|---|---|

| Synthesis | Encoded by the same gene as Egg-Laying Hormone (ELH). nih.govsigmaaldrich.com |

| Cleaved from a large common precursor protein. nih.govpnas.org | |

| Storage | Isolated from bag cell extracts. nih.gov |

| Localized to bag cell somata and nerve terminals via immunostaining. nih.gov | |

| Packaged into vesicles. pnas.org | |

| Release | Released following an electrically stimulated bag cell discharge. nih.gov |

| Detected in releasate from activated bag cells. nih.govjneurosci.org |

Exogenous Peptide Mimicry of Endogenously Released Transmitter Effects

A crucial test for a neurotransmitter candidate is whether applying the substance externally (exogenously) can replicate the physiological effects observed when it is released naturally (endogenously). Alpha-BCP(1-9) successfully meets this criterion. A characteristic response to bag cell activity is the inhibition of a specific group of neurons in the abdominal ganglion known as left upper quadrant (LUQ) neurons. nih.govnih.gov

When α-BCP(1-9) is perfused onto the ganglion, it faithfully mimics this inhibitory effect on the LUQ neurons. nih.govjneurosci.org Studies have shown that both the endogenously released transmitter and exogenously applied α-BCP produce what appear to be identical changes in the membrane conductance of the target neurons. nih.govjneurosci.org

Further evidence comes from desensitization experiments. Prolonged application of high concentrations of α-BCP leads to a desensitization of the LUQ neurons, where they become less responsive to the peptide. When this is done, the natural inhibition caused by stimulating the bag cells is significantly reduced or even abolished. nih.govjneurosci.org This strongly suggests that α-BCP(1-9) acts on the same receptors as the endogenous transmitter responsible for the inhibitory response. In addition to inhibiting LUQ neurons, α-BCP can also act on the bag cells themselves, producing a slow depolarization similar to one that occurs during a bag cell discharge, suggesting it functions as an autotransmitter. nih.govnih.gov

Existence of Specific Inactivation Mechanisms

Unlike some neuropeptides that have long-lasting effects, the actions of α-BCP are rapidly terminated following its release. scholarpedia.orgnih.govjneurosci.org This rapid inactivation is a critical feature for a transmitter involved in precise and temporally controlled signaling. The primary mechanism for this inactivation is enzymatic degradation in the extracellular space. scholarpedia.org

The evidence for this rapid inactivation is compelling. If the releasate from activated bag cells is collected without the presence of protease inhibitors, neither inhibitory activity nor detectable levels of α-BCP are found. nih.govjneurosci.org Conversely, when protease inhibitors are included, the potency of arterially perfused α-BCP is enhanced, indicating that under normal conditions, enzymes are actively breaking it down. nih.govjneurosci.org

Detailed biochemical studies have identified several distinct peptidase activities in the extracellular spaces of the Aplysia central nervous system that are responsible for cleaving α-BCP(1-9). nih.gov These enzymes act at specific points along the peptide chain, breaking it into smaller, inactive fragments. Interestingly, structure-activity relationship studies have shown that the core sequence necessary for the inhibitory activity on LUQ neurons is Phe6-Tyr7. nih.gov The enzymatic cleavage effectively destroys this active core. This rapid, specific enzymatic degradation serves as the inactivation mechanism, clearing the peptide from the synapse and ending its signal.

Table 2: Peptidase Activities Involved in α-BCP(1-9) Inactivation

| Enzyme Type (Likely) | Cleavage Site (Peptide Bond) | Resulting Fragments |

|---|---|---|

| Diaminopeptidase-IV (DAP-IV)-like | Between Pro(2) and Arg(3) | α-BCP[1-2] and α-BCP[3-9] |

| Neutral Metalloendopeptidase (NEP)-like | Between Arg(5) and Phe(6) | α-BCP[1-5] and α-BCP[6-9] |

| Aminopeptidase (B13392206) M-II (APM-II)-like | Between Phe(6) and Tyr(7) of the [6-9] fragment | α-BCP pnas.org and α-BCP[7-9] |

Data sourced from research on peptidase activities in the Aplysia CNS. nih.gov

Neuroendocrine and Hormonal Functions of Alpha Bag Cell Peptide 1 9

Systemic Distribution and Diffusion via the Hemolymph Circulation

Following its release from the neuroendocrine bag cells, α-BCP(1-9) diffuses into the hemolymph, the circulatory fluid of mollusks, allowing it to travel to and act upon distant peripheral targets. peptides.depeptides.de This systemic distribution is a key characteristic of its hormonal function. The stability of α-BCP and its fragments in the hemolymph is critical to its biological activity. Research has shown that the Aplysia hemolymph contains proteolytic enzymes, specifically leucine (B10760876) aminopeptidase-like enzymes, that rapidly degrade certain fragments of the peptide. nih.gov

The degradation rate depends on the specific structure of the peptide fragment. Fragments lacking certain protective residues are degraded very quickly, with half-lives of just a few minutes, while others are relatively more stable. nih.gov This enzymatic activity in the hemolymph likely plays a crucial role in inactivating the peptide and terminating its hormonal signal after release. nih.gov

Table 1: Degradation Rates of α-BCP Fragments in Aplysia Hemolymph

| Peptide Fragment | Half-Life (t½) in Hemolymph | Relative Degradation Rate |

|---|---|---|

| α-BCP fragments with Proline at position 1 or 2 | 10 - 64 min | Slow |

| α-BCP fragments lacking protective residues | 0.5 - 2.7 min | Rapid |

Data sourced from studies on proteolytic enzyme activity in Aplysia hemolymph. nih.gov

Modulation of Peripheral Organ Activity Supporting Reproductive Behaviors

As a circulating hormone, one of the primary roles of α-BCP is to modulate the activity of peripheral organs that are essential for the physical execution of reproductive behaviors. peptides.de

A principal target of circulating α-BCP is the ovotestis, the combined ovary and testis found in these hermaphroditic animals. The peptide acts directly on the smooth muscle of the ovotestis, causing it to contract. peptides.depeptides.dequeensu.ca This muscular contraction is a critical physiological step in the process of ovulation, preparing the egg string for its subsequent journey through the reproductive tract.

The contraction of the ovotestis initiated by α-BCP is a key event that culminates in the expulsion of the egg string. peptides.depeptides.debjbestech.com By stimulating the necessary mechanical force within the primary reproductive organ, the peptide ensures that the eggs are moved out of the ovotestis and into the small hermaphroditic duct, from where they are eventually deposited externally. This function highlights the peptide's direct role in the overt, physical act of egg-laying.

Regulation of Smooth Muscle Contraction in the Ovotestis

Coordination with Central Neural Circuits for Integrated Behavioral Outputs

Beyond its hormonal actions on peripheral organs, α-BCP functions as a neurotransmitter and neuromodulator within the central nervous system, particularly in the abdominal ganglion. peptides.depeptides.de This dual role allows for the precise coordination of stereotyped behaviors associated with reproduction. α-BCP is one of several peptides cleaved from a common precursor molecule, including ELH, and these peptides mediate distinct but coordinated neuronal effects. nih.govnih.gov

α-BCP acts locally to inhibit specific neurons, such as the left upper quadrant (LUQ) neurons in the abdominal ganglion. nih.govnih.govjneurosci.org Interestingly, shorter fragments of the peptide, α-BCP(1-8) and α-BCP(1-7), which can be formed by cleavage, are significantly more potent in this inhibitory action than the full α-BCP(1-9) nonapeptide. jneurosci.org This suggests that the peptide may be activated after its release. jneurosci.org The inhibitory effects of α-BCP have a more rapid onset and a shorter duration compared to the excitatory actions of its co-released partner, ELH, suggesting α-BCP may regulate the more immediate neural events that precede egg-laying behaviors. jneurosci.org

Furthermore, α-BCP can act as an autoexcitatory transmitter, producing a slow depolarization of the bag cells themselves, which is similar to the activity seen during the prolonged bag cell discharge that initiates egg-laying. nih.govnih.gov Immunoreactive α-BCP has also been identified in other central ganglia, including the pleural and cerebral ganglia, indicating a broader role in integrating reproductive behaviors across the entire nervous system. nih.govnih.gov

Table 2: Relative Inhibitory Potency of α-BCP Fragments on Left Upper Quadrant (LUQ) Neurons

| Peptide Fragment | Sequence | Relative Potency |

|---|---|---|

| α-BCP(1-7) | APRLRFY | 10x |

| α-BCP(1-8) | APRLRFYS | 30x |

| α-BCP(1-9) | APRLRFYSL | 1x |

Data based on research into the multitransmitter system of Aplysia bag cells. nih.govnih.govjneurosci.org

Receptor Pharmacology and Intracellular Signal Transduction of Alpha Bag Cell Peptide 1 9

Characterization of Putative Receptors and Binding Sites

The actions of α-BCP(1-9) are mediated by specific receptors located on the surface of target neurons. These include autoreceptors on the bag cell neurons themselves, as well as receptors on other neurons within the abdominal ganglion of Aplysia. nih.govpeptide.com

Ligand-binding and functional studies have demonstrated that α-BCP(1-9) acts with high specificity and potency. It functions as an autoreceptor to modulate the excitability of the very bag cell neurons that release it. nih.gov Exposure of bag cell neurons to α-BCP at concentrations as low as 1 nM can inhibit an ongoing electrical discharge, demonstrating a potent biological effect. nih.gov This inhibitory action highlights a negative feedback loop where the released peptide helps to terminate the neuronal activity that caused its secretion. nih.gov

The peptide also acts on other neurons, such as the left-upper-quadrant (LUQ) neurons in the abdominal ganglion, where it has an inhibitory effect. nih.govpeptide.com The specificity of the α-BCP receptor system is further underscored by its temperature-dependent effects. At 15°C, a temperature at which Aplysia does not typically engage in egg-laying behavior, α-BCP hyperpolarizes and inhibits bag cells. creative-peptides.com In contrast, at 20°C, which is permissive for this behavior, the peptide has been reported to depolarize and excite these same cells. creative-peptides.com This suggests the receptor or its coupling to downstream effectors is finely tuned to the physiological state of the organism.

Functional Activity of alpha-Bag Cell Peptide (1-9)

| Target Cells | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| Bag Cell Neurons (Autoreceptor) | >1 nM | Inhibition of ongoing electrical discharge | nih.gov |

| Left-Upper-Quadrant (LUQ) Neurons | Not specified | Inhibition | nih.gov |

| Bag Cell Neurons | Not specified | Hyperpolarization and inhibition (at 15°C) | creative-peptides.com |

| Bag Cell Neurons | Not specified | Depolarization and excitation (at 20°C) | creative-peptides.com |

Research has identified that α-BCP exists in multiple forms, resulting from differential processing of the C-terminus. Besides the full-length α-BCP(1-9), shorter seven- and eight-amino-acid versions, α-BCP(1-7) and α-BCP(1-8), have been isolated from bag cell clusters. creative-peptides.comnih.gov

These distinct peptide forms exhibit markedly different biological potencies, which suggests that the receptor can distinguish between these closely related ligands. Studies on the inhibition of LUQ neurons revealed that α-BCP(1-8) is approximately 30 times more potent than α-BCP(1-9), while α-BCP(1-7) is about 10 times more potent than α-BCP(1-9). nih.govresearchgate.net This differential affinity for various peptide forms indicates a highly specific ligand-receptor interaction and may hint at the existence of receptor subtypes or different conformational states of a single receptor that have varied affinities for the truncated peptides. Interestingly, the seven-residue peptide has also been suggested to act as an autoexcitatory transmitter, further complicating the system's pharmacology. nih.gov

Differential Potency of Alpha-Bag Cell Peptide Forms on LUQ Neurons

| Peptide Form | Amino Acid Sequence | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| alpha-Bag cell peptide (1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | 1 | nih.gov |

| alpha-Bag cell peptide (1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 30 | nih.gov |

| alpha-Bag cell peptide (1-7) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | 10 | nih.gov |

Ligand-Binding Studies and Receptor Specificity

Signal Transduction Pathways Activated by Alpha-Bag Cell Peptide (1-9)

The binding of α-BCP(1-9) to its receptor initiates a cascade of intracellular events that ultimately alter the neuron's electrical properties. This signaling is primarily mediated through a G-protein coupled receptor and involves the modulation of second messenger systems.

Evidence strongly indicates that the autoreceptor for α-BCP is a G-protein coupled receptor (GPCR). The inhibitory effects of the peptide on the bag cell neuron discharge involve a GTP-binding protein. nih.gov This is characteristic of GPCRs, which transduce extracellular signals by activating intracellular heterotrimeric G-proteins. The temperature-dependent action of α-BCP, specifically its ability to inhibit adenylyl cyclase at 15°C, is also consistent with the activation of an inhibitory G-protein (Gαi) subunit coupled to the receptor. creative-peptides.com

The primary second messenger system modulated by α-BCP(1-9) is the cyclic AMP (cAMP) pathway. In its inhibitory role, α-BCP significantly reduces both basal and forskolin-stimulated levels of cAMP within bag cell clusters. nih.gov Forskolin (B1673556) is a direct activator of adenylyl cyclase, the enzyme responsible for synthesizing cAMP, so the ability of α-BCP to counteract its effect confirms that the peptide's receptor is coupled to the inhibition of this enzyme. nih.gov Furthermore, the inhibitory effects of α-BCP on neuronal discharge can be prevented or reversed by pharmacologically elevating intracellular cAMP levels, solidifying cAMP's role as the key second messenger in this pathway. nih.gov

While not directly modulating intracellular calcium release, α-BCP(1-9) does affect ion channels that influence calcium dynamics. A key electrophysiological effect of α-BCP is the enhancement of an inwardly rectifying potassium current. nih.gov This current is activated at negative membrane potentials and its enhancement would tend to hyperpolarize the neuron, making it more difficult to fire action potentials and thereby indirectly reducing calcium influx through voltage-gated calcium channels. This effect on potassium conductance is dependent on the external potassium concentration and can be blocked by ions such as rubidium, cesium, and barium. nih.gov

The reduction in intracellular cAMP levels caused by α-BCP(1-9) leads to a decrease in the activity of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA is a major downstream effector of cAMP, and its function is to phosphorylate various substrate proteins, including ion channels, thereby altering their activity.

By inhibiting cAMP production, α-BCP effectively reduces PKA-mediated phosphorylation. This has been demonstrated in experiments where pretreating cells with α-BCP significantly diminishes the ability of forskolin to modulate delayed voltage-dependent outward potassium currents. nih.govjneurosci.org The cellular consequence of this signaling cascade is the modulation of neuronal excitability. The enhancement of the inwardly rectifying potassium current and the potential modulation of other PKA-sensitive channels lead to the stabilization of the membrane potential, inhibition of the prolonged afterdischarge, and termination of peptide release. nih.gov

Role of Second Messenger Systems (e.g., Cyclic AMP, Calcium)

Interactions with Other Intracellular Signaling Modulators

The biological activity of alpha-Bag cell peptide (1-9) (α-BCP(1-9)) is mediated through its interaction with specific cell surface receptors, which in turn modulates various intracellular signaling cascades. Research primarily conducted on the neuroendocrine bag cells of Aplysia californica reveals a significant interplay between α-BCP(1-9) and key second messenger systems, particularly those involving cyclic adenosine (B11128) monophosphate (cAMP) and ion channels. These interactions are fundamental to its role as an autoinhibitory neurotransmitter, contributing to the termination of the prolonged electrical discharge characteristic of bag cell neurons. nih.govnih.gov

The primary mechanism of action for α-BCP(1-9) involves the inhibition of adenylate cyclase, the enzyme responsible for synthesizing cAMP. nih.gov Studies have shown that α-BCP(1-9) does not affect basal adenylate cyclase activity on its own but significantly reduces forskolin-stimulated enzyme activity by approximately 30%. nih.gov This inhibitory effect is potent, with a half-maximal inhibition observed at a peptide concentration of about 100 nM. nih.gov This modulation of cAMP levels is critical, as the peptide's ability to inhibit the neuronal discharge can be counteracted by pharmacologically elevating intracellular cAMP. nih.gov

The interaction with the cAMP pathway is mediated by a GTP-binding protein (G-protein). nih.gov The inhibitory effect of α-BCP(1-9) on adenylate cyclase is dependent on the presence of GTP and is inversely related to the nucleotide's concentration. nih.gov Furthermore, the non-hydrolyzable GTP analogue, GTP-gamma-S, enhances the peptide's effect, leading to a complete inhibition of forskolin-stimulated adenylate cyclase activity. nih.gov Crucially, the inhibitory action of α-BCP(1-9) can be blocked by pretreating the cells with pertussis toxin, a substance known to inactivate G-proteins of the Gi/o family. nih.gov This body of evidence strongly indicates that α-BCP(1-9) exerts its effects by binding to a G-protein-coupled receptor that subsequently inhibits adenylate cyclase via a Gi subunit. nih.gov

The modulation of the cAMP pathway by α-BCP(1-9) has direct consequences on neuronal excitability through its influence on ion channels. In isolated bag cell neurons, α-BCP(1-9) has been shown to reduce the ability of forskolin to attenuate delayed voltage-dependent outward potassium currents. nih.gov This demonstrates a direct link between the peptide's action on cAMP and the regulation of ion channels that control the cell's electrical state. nih.gov In addition to this cAMP-mediated effect, α-BCP(1-9) also enhances an inwardly rectifying potassium current. nih.gov This particular response is independent of the cAMP pathway and can be blocked by ions such as rubidium, cesium, and barium. nih.gov

While other signaling molecules like Protein Kinase C (PKC) are known to be activated during the bag cell neuron afterdischarge, direct modulation of the PKC pathway by α-BCP(1-9) has not been definitively established. bac-lac.gc.ca The peptide's primary and most well-characterized interactions are with the G-protein/cAMP signaling cascade and specific potassium channels, which together mediate its autoinhibitory function. nih.govnih.gov

Interactive Table: Summary of α-BCP(1-9) Interactions with Intracellular Signaling Modulators

| Modulator/Pathway | Interaction with α-BCP(1-9) | Experimental Observations | Reference(s) |

| cAMP / Adenylate Cyclase | Inhibitory | Reduces forskolin-stimulated cAMP levels and adenylate cyclase activity. nih.govnih.gov Half-maximal inhibition of adenylate cyclase at ~100 nM. nih.gov | nih.gov, nih.gov |

| G-Proteins | Mediated by a Gi/o protein | Effect is GTP-dependent and blocked by pertussis toxin. nih.gov Effect is enhanced by GTP-gamma-S. nih.gov | nih.gov |

| Potassium Channels | Modulatory | Enhances an inwardly rectifying potassium current (blocked by Rb+, Cs+, Ba2+). nih.gov Reduces forskolin's ability to attenuate delayed voltage-dependent outward currents. nih.gov | nih.gov |

| Forskolin | Antagonistic | α-BCP(1-9) counteracts the stimulatory effect of forskolin on adenylate cyclase and certain K+ currents. nih.govnih.gov | nih.gov, nih.gov |

Mechanisms of Peptide Inactivation and Modulation of Bioactivity

Extracellular Peptidase Activity and Enzymatic Degradation

Following its release from the bag cell neurons of Aplysia californica, α-BCP(1-9) is subject to rapid inactivation in the extracellular environment. jneurosci.org This inactivation is primarily mediated by the activity of peptidases located in the interstitial and vascular spaces of the central nervous system. The rapid breakdown of α-BCP contrasts with the stability of other co-released neuropeptides like the egg-laying hormone (ELH), which is C-terminally amidated, a modification that confers resistance to many extracellular proteases. scholarpedia.org

Biochemical studies have identified a combination of at least three distinct peptidase activities that contribute to the degradation of α-BCP(1-9). nih.gov These enzymatic actions result in the cleavage of the peptide into several smaller, inactive fragments. The identified cleavages occur at specific peptide bonds within the α-BCP(1-9) sequence. nih.gov

The primary enzymatic activities implicated in the degradation of α-BCP(1-9) include:

A diaminopeptidase-IV (DAP-IV)-like enzyme that cleaves the peptide bond between the second and third amino acid residues (Pro-Arg). nih.gov

A neutral metalloendopeptidase (NEP)-like enzyme that targets the peptide bond between the fifth and sixth residues (Arg-Phe). nih.gov

An aminopeptidase (B13392206) M-II (APM-II)-like enzyme that acts on a fragment of α-BCP, cleaving the bond between the sixth and seventh residues (Phe-Tyr). nih.gov

This multi-step enzymatic cascade ensures the efficient termination of α-BCP's signaling, a crucial aspect of the precise temporal control of the physiological processes it regulates.

Role of Carboxypeptidases in Alpha-Bag Cell Peptide Processing and Potency Modulation

While extracellular peptidases are primarily involved in the inactivation of α-BCP(1-9), carboxypeptidases play a significant role in modulating its bioactivity by generating a more potent form of the peptide. nih.gov Research has revealed the presence of α-BCP(1-8) in bag cell extracts and releasates, a form of the peptide that is approximately 30 times more potent in its inhibitory effects on target neurons than the full-length α-BCP(1-9). jneurosci.orgnih.gov

The generation of α-BCP(1-8) from α-BCP(1-9) requires the cleavage of the C-terminal leucine (B10760876) residue, a process attributed to an intravesicular carboxypeptidase. nih.gov This suggests that the processing of α-BCP(1-9) to α-BCP(1-8) occurs within the vesicles before release. nih.gov The presence of both forms of the peptide within bag cell somata and terminals has been confirmed through immunostaining with specific antisera. nih.gov

| Peptide Form | Relative Potency | Proposed Generating Enzyme | Location of Processing |

| α-BCP(1-9) | 1x | - | - |

| α-BCP(1-8) | 30x | Carboxypeptidase | Intravesicular |

| α-BCP(1-7) | 10x | - | - |

Table 1: Relative potencies and processing of different forms of alpha-Bag Cell Peptide. jneurosci.orgnih.gov

Influence of Protease Inhibitors on Peptide Stability and Physiological Effects

The crucial role of peptidases in the inactivation of α-BCP is further highlighted by studies utilizing protease inhibitors. The arterial perfusion of peptidase inhibitors can effectively block the inactivation of α-BCP, leading to a prolongation of its physiological effects. This demonstrates that the rapid termination of α-BCP's action is indeed a result of enzymatic degradation rather than other mechanisms such as receptor desensitization or peptide diffusion.

The use of specific inhibitors targeting different classes of proteases has been instrumental in dissecting the enzymatic cascade responsible for α-BCP degradation. For instance, the identification of DAP-IV-like, NEP-like, and APM-II-like activities was facilitated by the use of inhibitors specific to these enzyme families. nih.gov These findings underscore the importance of a multi-pronged enzymatic attack in ensuring the swift and efficient inactivation of α-BCP in the extracellular space. The stability of peptides is a critical factor in their therapeutic potential, and understanding the influence of protease inhibitors provides insights into strategies for enhancing the in vivo efficacy of peptide-based drugs. nih.govnih.gov

Temporal Dynamics of Peptide Action in Relation to Inactivation

The rapid inactivation of α-BCP is a key feature that distinguishes its physiological actions from those of other co-released neuropeptides like ELH. jneurosci.org While ELH has long-lasting effects, the actions of α-BCP are transient, with a rapid onset and a short time course. jneurosci.org This temporal difference is directly linked to their respective stabilities in the extracellular space.

The inhibitory action of α-BCP on its target neurons is characterized by a quick response following its release, which is then promptly terminated by enzymatic degradation. jneurosci.org This rapid on-and-off switching allows for precise, moment-to-moment control over neuronal excitability. The temporal dynamics of α-BCP release and subsequent inactivation are crucial for the proper regulation of the bag cell neuron discharge, a prolonged period of electrical activity that triggers egg-laying behavior. nih.gov

Studies using microfluidic devices have enabled the characterization of the temporal patterns of peptide release with high resolution. acs.org These techniques have revealed distinct release profiles for different stimuli, further emphasizing the dynamic nature of neuropeptide signaling. acs.org The rapid inactivation of α-BCP ensures that its inhibitory influence is confined to a specific time window, preventing prolonged or inappropriate suppression of neuronal activity. This precise temporal control is a fundamental aspect of the complex interplay of neuropeptides that govern the intricate behaviors of Aplysia.

Functional Interplay and Comparative Analysis with Other Aplysia Neuropeptides

Synergistic and Antagonistic Interactions with Egg-Laying Hormone (ELH) in Behavioral Control

The bag cell neurons release both α-BCP and ELH, which are derived from a common precursor protein, to control different facets of the stereotyped behaviors associated with egg-laying. nih.govjneurosci.orgnih.gov While ELH is primarily known for its excitatory effects and its role in inducing ovulation, α-BCP mediates distinct, often more rapid, and sometimes opposing actions. nih.govjneurosci.org

Research indicates that α-BCP is responsible for the inhibition of certain neurons within the abdominal ganglion, such as the left upper quadrant (LUQ) neurons. nih.govjneurosci.orgnih.gov This inhibitory action has a faster onset and a shorter duration compared to the excitatory effects of ELH. nih.govjneurosci.org This suggests a functional antagonism where α-BCP quickly modulates specific neural circuits, while ELH provides a longer-lasting hormonal signal that acts on broader targets, including the ovotestis, to induce egg release. nih.govphysiology.org

Contribution to the Multitransmitter Paradigm of Bag Cell Neurons

The bag cell neurons of Aplysia are a classic model for studying how multiple neurotransmitters, released from a single neuron, can orchestrate complex behaviors. nih.govjneurosci.org These neurons synthesize a large precursor protein, the ELH/BCP precursor, which is enzymatically cleaved into several smaller, bioactive peptides, including α-BCP, beta-Bag Cell Peptide (β-BCP), gamma-Bag Cell Peptide (γ-BCP), and ELH itself. nih.govpnas.org

The contribution of α-BCP(1-9) is multifaceted.

Autoregulation: α-BCP acts on autoreceptors on the bag cell neurons. nih.gov Initially, it contributes to the depolarization that initiates and sustains the afterdischarge. nih.gov Subsequently, it provides negative feedback, inhibiting the discharge and reducing cAMP levels, which helps to terminate the period of intense firing and peptide release. nih.gov This dual role demonstrates a sophisticated feedback loop controlled by a single peptide.

Modulation of Local Circuits: As a neurotransmitter, α-BCP acts on specific target neurons within the central nervous system. nih.govjneurosci.org Its inhibitory effect on LUQ neurons is a well-documented example. nih.govnih.gov This action is distinct from that of ELH, which causes excitatory effects on other abdominal ganglion neurons. nih.govjneurosci.org This allows for precise and differential control over various neural circuits from a single population of neurons.

Potentiation by Processing: Research has shown that α-BCP(1-9) can be cleaved by a carboxypeptidase into shorter, more potent forms, such as α-BCP(1-8) and α-BCP(1-7). nih.govnih.gov Specifically, α-BCP(1-8) is about 30 times more potent at inhibiting target neurons than α-BCP(1-9). nih.govnih.gov This post-release modification adds another layer of complexity, allowing for the tuning of inhibitory activity in the synaptic cleft. nih.gov

This multitransmitter approach, where co-released peptides have different stabilities, targets, and potencies, provides the nervous system with immense flexibility to generate a coordinated, multi-phasic behavioral response from a single triggering event. nih.gov

Temporal and Spatial Dynamics of Co-released Neuropeptides and Their Integrated Actions

The orchestration of egg-laying behavior relies on the precise timing and location of neuropeptide release. The bag cell afterdischarge, a period of synchronous firing lasting approximately 20-30 minutes, triggers the release of the suite of peptides from the ELH/BCP precursor. physiology.orgresearchgate.net However, the subsequent actions of these peptides are segregated by both time and space.

Temporal Dynamics: The different peptides exhibit distinct temporal profiles of action. α-BCP has a rapid onset and a short duration of action, in part due to its rapid enzymatic inactivation. nih.govjneurosci.org This allows it to mediate fast, transient neuronal events. In contrast, ELH is more resistant to degradation, allowing it to function as a hormone, circulating in the hemolymph to act on distant targets over a much longer timescale. scholarpedia.orgnih.govjneurosci.org Studies have shown that peptide release can persist long after the initial electrical activity has ceased, suggesting that intracellular calcium dynamics play a crucial role in sustained secretion. physiology.org

Spatial Dynamics: The bag cell neuron network is not confined to the abdominal ganglion; processes extend to the pleural and cerebral ganglia, and peptides are transported throughout the central nervous system. physiology.orgnih.gov This distributed network allows for site-specific release profiles. physiology.org For example, while ELH is released as a hormone into the general circulation to act on the ovotestis, α-BCP is thought to act more locally as a neurotransmitter on nearby neurons, diffusing over shorter distances. nih.govjneurosci.org Furthermore, there is evidence for differential packaging of peptides into separate vesicles, which could allow for spatial segregation of their release from nerve terminals. physiology.org This complex spatial arrangement ensures that specific peptides act on appropriate targets, from local interneurons to peripheral organs.

Table 1: Comparative Actions of Key Aplysia Bag Cell Peptides

| Peptide | Primary Function(s) | Onset & Duration | Primary Target(s) |

| alpha-Bag cell peptide (α-BCP) | Auto-excitation/inhibition of bag cells; Inhibition of specific central neurons (e.g., LUQ). nih.govnih.govnih.gov | Rapid onset, short duration. nih.govjneurosci.org | Bag cell neurons (autoreceptors); Abdominal ganglion neurons. nih.govnih.gov |

| Egg-Laying Hormone (ELH) | Induces ovulation; Excites specific central neurons; Induces head-waving and cessation of locomotion. jneurosci.orgphysiology.org | Slow onset, long duration. nih.govjneurosci.org | Ovotestis; Various central neurons. physiology.org |

Evolutionary Perspectives on Peptide Signaling Diversity and Conservation in Invertebrates

The use of multiple peptides derived from a single prohormone is an evolutionarily ancient and widespread strategy in animal nervous systems. nih.govoup.comoup.com The ELH gene family in Aplysia provides a compelling case study of this principle.

Genomic studies have shown that different species within the Aplysia genus possess a varying number of ELH-related genes. nih.gov For instance, A. californica has 4-5 such genes, while A. parvula has only two. nih.gov Despite this, the core bioactive peptides, including α-BCP, β-BCP, and ELH, are highly conserved between these species, suggesting they fulfill crucial physiological roles. nih.gov This conservation of key peptide sequences amidst gene family expansion and diversification highlights strong selective pressure to maintain their functions.

This strategy of "one gene, many transmitters" is not unique to mollusks. The evolutionary origins of many neuropeptide signaling systems can be traced back to the common ancestor of all bilaterally symmetric animals. oup.comfrontiersin.org The generation of diversity from a single gene is an economical way for an organism to expand its signaling repertoire. By altering cleavage sites or the peptide sequences themselves through mutation, evolution can produce novel signaling molecules with new functions, contributing to the diversification of behaviors and physiological processes. pnas.org The study of neuropeptide systems in various invertebrates continues to reveal deep evolutionary relationships, such as those between molluscan and insect neuropeptides, underscoring the ancient origins and conserved principles of peptide signaling across the animal kingdom. nih.govfrontiersin.org

Advanced Methodologies in Alpha Bag Cell Peptide 1 9 Research

High-Resolution Mass Spectrometry for Peptide Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of neuropeptides, offering unparalleled accuracy and sensitivity for identifying and quantifying molecules like α-BCP(1-9) from complex biological samples. acs.orgchromatographyonline.comumb.edu This technology allows researchers to distinguish between molecules with very similar mass-to-charge ratios, which is crucial for the unambiguous identification of specific peptides and their variants. umb.edu

Single-Cell Mass Spectrometry (MALDI-TOF MS) for Intracellular and Subcellular Peptide Localization

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has revolutionized the analysis of neuropeptides at the single-cell level. biologists.comresearchgate.netfrontiersin.org This technique enables the direct profiling of peptides within individual bag cell neurons of Aplysia, providing a snapshot of the chemical contents of a single cell. biologists.comnih.gov

Researchers have successfully used single-cell MALDI-MS to detect α-BCP and its fragments, such as α-BCP(1-8) and α-BCP(1-7), within individual bag cell neurons. biologists.com This capability is critical for understanding the processing of the parent prohormone and the spatial distribution of its resulting peptides. nih.govnih.gov The high sensitivity of MALDI-MS allows for the detection of peptides at attomole levels, making it ideal for analyzing the minute quantities present in a single neuron. acs.org

Table 1: Peptides Identified in Single Aplysia Bag Cell Neurons using MALDI-MS

| Peptide | Function/Significance | Reference |

| alpha-Bag cell peptide (α-BCP) | Neuropeptide involved in reproductive behavior | biologists.com |

| α-BCP(1–8) | Truncated form of α-BCP | biologists.com |

| α-BCP(1–7) | Truncated form of α-BCP | biologists.com |

This table is generated based on findings from cited research and is not exhaustive.

The process involves isolating individual neurons, embedding them in a matrix material, and then using a laser to desorb and ionize the peptides, which are subsequently identified by their time-of-flight to a detector. biologists.com This method has been instrumental in creating detailed chemical profiles of neuronal populations and revealing the heterogeneity of neuropeptide expression even within a seemingly uniform cluster of cells. nih.gov

Analysis of In Vivo Peptide Releasate from Neural Tissue and Hemolymph

Understanding the physiological role of α-BCP(1-9) requires the ability to measure its release from neural tissue and its presence in the hemolymph (the invertebrate equivalent of blood). nih.govnih.gov Advanced techniques have been developed to collect and analyze these peptide releasates, providing insights into the dynamics of neuropeptide secretion.

Microfluidic devices coupled with mass spectrometry have emerged as a powerful tool for this purpose. acs.org These devices allow for the controlled stimulation of cultured neurons and the collection of the released peptides for subsequent analysis by MALDI-MS. acs.orgnih.gov This approach enables researchers to study the temporal patterns of peptide release in response to specific stimuli. For example, studies have shown that the amount of peptide released can be dependent on the frequency and duration of neuronal stimulation. nih.gov

Furthermore, methods have been developed to sample and analyze the neurochemical content of the hemolymph. nih.gov This is crucial for understanding the systemic, or hormonal, effects of neuropeptides like the bag cell peptides. By measuring the concentration of these peptides in the hemolymph, scientists can correlate their levels with specific behaviors, such as the egg-laying behavior in Aplysia which is triggered by the release of bag cell peptides. physiology.org

Molecular Genetic Techniques for Gene Expression and Regulation Studies

The advent of molecular genetic techniques has provided researchers with powerful tools to investigate the genes that encode neuropeptides and the regulatory networks that control their expression.

RNA Sequencing and Transcriptomic Profiling of Bag Cell Neurons

RNA sequencing (RNA-Seq) has enabled comprehensive transcriptomic profiling of Aplysia neurons, including the bag cells. nih.govresearchgate.net This technique allows for the identification and quantification of all RNA molecules in a cell or tissue, providing a detailed picture of gene expression. By sequencing the cDNA libraries from the central nervous system, researchers have identified thousands of unique gene products, significantly expanding the known neuronal transcriptome of Aplysia. nih.gov

Transcriptomic analysis of bag cell neurons can reveal which genes are actively being transcribed, including the gene encoding the egg-laying hormone (ELH) prohormone from which α-BCP(1-9) is derived. physiology.org This information is fundamental to understanding how the expression of this prohormone is regulated. Comparing the transcriptomes of bag cell neurons under different physiological conditions can provide insights into the molecular mechanisms that trigger the afterdischarge and subsequent peptide release. nih.govrna-seqblog.combiorxiv.org

Application of Gene Editing or Knockdown/Knockout Approaches in Aplysia

While the application of advanced gene editing techniques like CRISPR/Cas9 in Aplysia is still an emerging field, loss-of-function approaches, including gene knockdown, have been utilized to investigate gene function in this organism. altex.orgnih.govscispace.combiorxiv.orgnih.gov These techniques aim to reduce or eliminate the expression of a specific gene to observe the resulting physiological or behavioral effects.

Theoretically, applying these methods to the gene encoding the ELH prohormone could definitively elucidate the specific roles of α-BCP(1-9) and other co-released peptides. By knocking down or knocking out the gene, researchers could observe the impact on the electrical properties of the bag cell neurons, the induction of egg-laying behavior, and other associated physiological processes. While challenging in a non-traditional genetic model like Aplysia, the development and application of these techniques hold immense promise for dissecting the function of the bag cell peptide network with unprecedented precision. nih.govbiorxiv.org

Advanced Electrophysiological and Optical Imaging Techniques

The study of the real-time effects of α-BCP(1-9) on neuronal activity relies on sophisticated electrophysiological and optical imaging methods. These techniques allow for the direct observation of changes in neuronal membrane potential and intracellular signaling. researchgate.netphysiology.orgnih.gov

Advanced electrophysiological techniques, such as patch-clamp recording from cultured bag cell neurons, have been used to characterize the ion channels modulated by bag cell peptides. nih.gov These studies have revealed that bag cell peptides can modulate a nonselective cation channel that is crucial for the prolonged afterdischarge characteristic of these neurons. nih.gov

Optical imaging techniques, including the use of voltage-sensitive dyes and genetically encoded calcium indicators, provide a way to visualize neuronal activity across a population of cells. researchgate.netresearchgate.netnumberanalytics.com These methods can be used to map the spatial and temporal dynamics of the afterdischarge and to observe how peptides released from the bag cells affect other neurons in the circuit. For instance, techniques like optical coherence tomography (OCT) have been used to detect intrinsic scattering changes in Aplysia neurons that correlate with action potentials, offering a label-free method for functional neuroimaging. researchgate.net The development of clearing techniques like CLARITY, adapted for Aplysia ganglia, further enhances the ability to image fluorescently labeled neurons deep within the tissue. researchgate.net

Patch-Clamp Recordings for Detailed Ion Channel Analysis

The patch-clamp technique is the definitive method for investigating how neuropeptides like α-BCP(1-9) modulate neuronal activity by directly measuring ion flow across the cell membrane. This electrophysiological tool allows researchers to clamp the voltage of a neuron's membrane and record the microscopic currents flowing through individual ion channels. In studies of α-BCP(1-9), whole-cell patch-clamp recordings from isolated Aplysia bag cell neurons have been instrumental in dissecting the peptide's function as an autoregulator.

Research has demonstrated that α-BCP(1-9) acts on autoreceptors located on the very same bag cell neurons that release it. nih.govjneurosci.org This interaction triggers specific changes in ion channel activity that ultimately serve to inhibit the neurons' prolonged electrical discharge. One of the primary effects of α-BCP(1-9) is the enhancement of an inwardly rectifying potassium current (IK(IR)). nih.govjneurosci.org This current is activated at membrane potentials more negative than -40 mV and its augmentation by the peptide leads to hyperpolarization, making the neuron less likely to fire action potentials. nih.govjneurosci.org The identity of this current as a potassium current was confirmed by showing its dependence on the external potassium ion concentration and its blockade by ions such as cesium and barium. nih.gov

Furthermore, α-BCP(1-9) exerts its inhibitory influence by modulating second messenger systems that are linked to other ion channels. The peptide has been shown to reduce both basal and forskolin-stimulated levels of cyclic AMP (cAMP) within bag cell neurons. nih.govjneurosci.org Since cAMP-dependent protein kinase acts to suppress certain voltage-dependent potassium outward currents, the reduction in cAMP by α-BCP(1-9) effectively opposes this suppression. nih.govjneurosci.org This leads to a relative increase in outward potassium currents, which contributes to terminating the neuronal discharge. nih.gov These detailed findings, made possible by patch-clamp analysis, reveal that α-BCP(1-9) functions as a negative feedback signal to curtail the neurosecretory activity of the bag cells. nih.govjneurosci.org

Table 1: Electrophysiological Effects of α-BCP(1-9) on Aplysia Bag Cell Neurons This table summarizes the principal actions of α-BCP(1-9) on ion channels and electrical activity in bag cell neurons as determined by patch-clamp studies.

| Parameter | Observed Effect | Underlying Mechanism | Functional Consequence | Reference |

|---|---|---|---|---|

| Neuronal Discharge | Inhibition / Termination | Autoreceptor-mediated negative feedback | Termination of neuropeptide release | nih.govjneurosci.org |

| Inwardly Rectifying K+ Current (IK(IR)) | Enhancement | Direct modulation of the ion channel via its autoreceptor | Membrane hyperpolarization; reduced excitability | nih.govjneurosci.org |

| Voltage-Dependent Outward K+ Currents | Indirect enhancement (by opposing cAMP-mediated suppression) | Inhibition of adenylate cyclase, leading to decreased intracellular cAMP levels | Membrane repolarization; contributes to discharge termination | nih.govjneurosci.org |

| Membrane Potential | Depolarization (at certain concentrations/conditions) | Action on a distinct population of autoreceptors, possibly linked to sodium channels | Autoexcitation (part of a complex regulatory system) | nih.gov |

Live-Cell Imaging of Intracellular Signaling Dynamics and Neuronal Activity

While patch-clamp provides unparalleled detail about ion channel function, live-cell imaging offers a dynamic view of the intracellular signaling events that link receptor activation to changes in excitability. This methodology uses fluorescent reporters to visualize changes in the concentration of key second messengers, such as calcium ions (Ca²⁺), in real-time and with high spatial resolution.

In the context of α-BCP(1-9) research, calcium imaging is particularly relevant. The prolonged afterdischarge of bag cell neurons, which the peptide modulates, is intrinsically linked to significant changes in intracellular Ca²⁺. nih.govscholarpedia.org Researchers use ratiometric fluorescent dyes like Fura-2 or Fura-PE3, loaded into cultured bag cell neurons, to monitor these dynamics. nih.govnih.gov These dyes change their fluorescent properties upon binding to Ca²⁺, allowing for the quantification of intracellular calcium concentrations.

Using this approach, studies have characterized the crucial role of store-operated Ca²⁺ influx in bag cell neurons, a process where the depletion of calcium from internal stores (like the endoplasmic reticulum) triggers an influx of calcium from the extracellular space. nih.gov Although these studies did not specifically apply α-BCP(1-9), they established the critical methodologies and baseline understanding of Ca²⁺ handling in these cells. Live-cell imaging can be used to directly observe how α-BCP(1-9), through its modulation of cAMP and ion channels, impacts these global and localized Ca²⁺ signals. For instance, imaging could reveal how the peptide's inhibitory actions alter the amplitude or duration of Ca²⁺ transients associated with the afterdischarge, thereby providing a visual correlate to the electrical data obtained from patch-clamp recordings. Other live-cell techniques, such as imaging fluorescently-labeled ion channels, have also been used in bag cell neurons to study the trafficking of channels to the membrane, a process that could be modulated by neuropeptide signaling. jneurosci.org

Immunochemical and Histological Mapping of Peptide Distribution and Receptor Expression in the Central Nervous System

Understanding the physiological role of a neuropeptide requires knowing where it is located and where it can act. Immunochemical and histological techniques are essential for mapping the distribution of both α-BCP(1-9) and its receptors within the central nervous system (CNS) of Aplysia.

Immunohistochemistry, which uses antibodies that specifically bind to the target peptide, has been used to map the anatomical distribution of α-BCP(1-9). nih.gov These studies generated highly specific antisera capable of recognizing the peptide in fixed tissue sections. nih.govnih.gov The results confirmed, as expected, intense labeling within the neurosecretory bag cell clusters of the abdominal ganglion. nih.gov However, this technique also revealed a more widespread distribution. α-BCP(1-9)-immunoreactive neurons were also identified in other locations, including ectopic bag cells in the pleural ganglion and distinct, bilaterally symmetrical clusters of cells in the cerebral ganglion. nih.govnih.gov Furthermore, immunoreactive nerve fibers were traced into the neuropils of the cerebral, pleural, and pedal ganglia, indicating that the peptide may act as a neurotransmitter or neuromodulator in various circuits throughout the CNS, far beyond its neurohemal release site in the abdominal ganglion. nih.gov Double-labeling studies have shown that many, but not all, of these neurons also contain the co-packaged Egg-Laying Hormone (ELH), suggesting complex processing or transport of peptides from the shared precursor protein. nih.gov

The mapping of receptor expression is equally critical. While the molecular identity of the α-BCP(1-9) receptor has not been fully elucidated, its existence has been functionally confirmed on the bag cell neurons themselves through electrophysiological and pharmacological studies. nih.govnih.gov Cross-desensitization experiments suggest that the receptors for α-, β-, and γ-BCP are distinct molecular entities. nih.gov Once the gene for the α-BCP(1-9) receptor is identified, histological techniques such as in situ hybridization could be used to map the cellular location of its mRNA, revealing which neurons are genetically equipped to synthesize the receptor. Subsequently, the generation of antibodies against the receptor protein would allow for its precise immunochemical localization, confirming where the functional receptor is expressed and inserted into the membrane. This would provide a definitive map of the sites where α-BCP(1-9) can exert its influence within the nervous system.

Table 2: Immunochemical Distribution of α-BCP(1-9) in the Aplysia Central Nervous System This table details the locations of α-BCP(1-9) immunoreactivity as identified by histological studies.

| Ganglion | Location of Immunoreactivity | Description | Reference |

|---|---|---|---|

| Abdominal Ganglion | Bag Cell Clusters | Intense and specific labeling of the primary neuroendocrine cell bodies. | nih.gov |

| Ectopic Bag Cells | Labeling of individual or small groups of bag-cell-like neurons outside the main clusters. | nih.gov | |

| Pleural Ganglion | Ectopic Bag Cells | A small cluster of immunoreactive cells and fibers, also positive for Egg-Laying Hormone. | nih.govnih.gov |

| Cerebral Ganglion | Dorsal Cell Clusters | Bilateral pair of cell clusters (~10 cells each) on the dorsal surface. Cells are smaller than bag cells. | nih.gov |

| Neuropil | Immunoreactive fiber arborizations, some of which were not immunoreactive for Egg-Laying Hormone. | nih.govnih.gov | |

| Pedal Ganglion | Neuropil | Presence of immunoreactive processes. No labeled cell bodies observed. | nih.gov |

| Buccal Ganglion | None Observed | No immunoreactive cell bodies were found. | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Trivial Name | Chemical Class |

|---|---|---|

| alpha-Bag cell peptide (1-9) | α-BCP(1-9) | Neuropeptide |

| alpha-Bag cell peptide (1-8) | α-BCP(1-8) | Neuropeptide |

| beta-Bag cell peptide | β-BCP | Neuropeptide |

| gamma-Bag cell peptide | γ-BCP | Neuropeptide |

| Egg-Laying Hormone | ELH | Neuropeptide Hormone |

| Forskolin (B1673556) | Diterpene | |

| Adenosine (B11128) 3',5'-cyclic monophosphate | cAMP | Nucleotide Second Messenger |

| Fura-2 | Aminopolycarboxylic acid / Fluorescent Dye | |

| Fura-PE3 | Aminopolycarboxylic acid / Fluorescent Dye | |

| Cesium | Cs⁺ | Alkali Metal Ion |

| Barium | Ba²⁺ | Alkaline Earth Metal Ion |

Emerging Research Avenues and Future Directions for Alpha Bag Cell Peptide 1 9 Studies

Comprehensive Elucidation of Receptor Repertoires and Downstream Effectors

A primary avenue for future research is the definitive identification and characterization of the receptors that mediate the effects of α-BCP(1-9). The peptide is known to act on autoreceptors on the bag cell neurons themselves and on other neuronal targets, such as the left upper quadrant (LUQ) neurons in the abdominal ganglion. nih.govnih.govjneurosci.org Early studies using cross-desensitization techniques suggested that the receptors for α-BCP, β-BCP, and γ-BCP are distinct molecular entities, implying a family of related but separate receptors. physiology.org

On the bag cell neurons, α-BCP(1-9) acts as an inhibitory autotransmitter. jneurosci.org Its binding to autoreceptors leads to a reduction in both basal and forskolin-stimulated cyclic AMP (cAMP) levels, indicating that its receptor is likely a G protein-coupled receptor (GPCR) negatively coupled to adenylyl cyclase. jneurosci.orgjneurosci.org Furthermore, α-BCP(1-9) enhances an inwardly rectifying potassium current, which contributes to the hyperpolarization and inhibition of the neuron. jneurosci.orgjneurosci.org The inhibition of LUQ neurons is also a key physiological action, characterized by changes in membrane conductance. nih.govjneurosci.org